3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Description
3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H14N2O4S3 and its molecular weight is 346.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type IIA topoisomerase found in Gram-negative bacteria . This enzyme is responsible for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition disrupts DNA replication, thus inhibiting bacterial growth and causing cell death .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the enzyme from relieving the torsional strain that arises during DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and ultimately, cell death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the induction of bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase, which disrupts DNA replication .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that thiazolidinedione derivatives can interact with DNA gyrase, a type of enzyme involved in DNA replication and transcription .
Cellular Effects
Preliminary studies suggest that this compound may have antimicrobial properties, showing promising activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, such as DNA gyrase .
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c15-10-8-20-12(16)14(10)9-3-5-13(6-4-9)21(17,18)11-2-1-7-19-11/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCYABSPEWVODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.